N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-2,4-dimethoxybenzenesulfonamide
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Overview
Description
N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-2,4-dimethoxybenzenesulfonamide is a complex organic compound that features a thiazole ring, a chlorophenyl group, and a dimethoxybenzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-2,4-dimethoxybenzenesulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which can be synthesized by the Hantzsch thiazole synthesis. This involves the condensation of α-haloketones with thioamides under acidic conditions.
Next, the chlorophenyl group is introduced via a nucleophilic substitution reaction. The intermediate product is then reacted with 2,4-dimethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-2,4-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like aluminum chloride or iron(III) chloride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine.
Scientific Research Applications
N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-2,4-dimethoxybenzenesulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-2,4-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The chlorophenyl group may enhance binding affinity through hydrophobic interactions, while the dimethoxybenzenesulfonamide moiety can contribute to the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenyl)thiazole: Lacks the dimethoxybenzenesulfonamide moiety, which may reduce its solubility and bioavailability.
4-chlorophenylthiazol-2-ylamine: Similar structure but different functional groups, leading to distinct chemical and biological properties.
2,4-dimethoxybenzenesulfonamide: Does not contain the thiazole ring, which is crucial for certain biological activities.
Uniqueness
N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-2,4-dimethoxybenzenesulfonamide is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of the thiazole ring, chlorophenyl group, and dimethoxybenzenesulfonamide moiety allows for a wide range of applications and interactions that are not possible with simpler compounds.
Properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-2,4-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O4S2/c1-25-16-7-8-18(17(11-16)26-2)28(23,24)21-10-9-15-12-27-19(22-15)13-3-5-14(20)6-4-13/h3-8,11-12,21H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTYOUUQPVRMSPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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